molecular formula C10H5Cl2N3O3S B2503629 2,4-Dichloro-N-(5-nitro-2-thiazolyl)benzamide CAS No. 69819-40-5

2,4-Dichloro-N-(5-nitro-2-thiazolyl)benzamide

Cat. No.: B2503629
CAS No.: 69819-40-5
M. Wt: 318.13
InChI Key: BIWKBRGZFWTUPZ-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(5-nitro-2-thiazolyl)benzamide is a chemical compound with the molecular formula C10H5Cl2N3O3S. It is characterized by the presence of a benzamide group substituted with two chlorine atoms at the 2 and 4 positions, and a 5-nitro-2-thiazolyl group. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Mechanism of Action

Target of Action

Thiazole derivatives have been known to exhibit significant biological activities

Mode of Action

Thiazole derivatives have been reported to interact with various biological targets, leading to a range of effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Thiazole derivatives have been known to affect various biochemical pathways . The specific pathways affected by this compound and their downstream effects would require further investigation.

Result of Action

Thiazole derivatives have been reported to exhibit significant biological activities . The specific effects of this compound would require further investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-N-(5-nitro-2-thiazolyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 5-nitro-2-thiazolamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The purification process may involve additional steps such as column chromatography and solvent extraction to ensure the removal of impurities .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-(5-nitro-2-thiazolyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dichloro-N-(5-nitro-2-thiazolyl)benzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-N-(5-nitro-2-thiazolyl)benzamide is unique due to the presence of both chlorine and nitro substituents, which contribute to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2,4-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2N3O3S/c11-5-1-2-6(7(12)3-5)9(16)14-10-13-4-8(19-10)15(17)18/h1-4H,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWKBRGZFWTUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=NC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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